Comparative Arbuzov Reaction Yield: 1-Bromoheptan-2-one vs. 1-Bromononan-2-one
In the Arbuzov reaction with triethylphosphite to produce diethyl 2-oxoheptylphosphonate—a key Wittig-Horner reagent for prostaglandin side-chain assembly—1-bromoheptan-2-one achieves a yield of 70–80% [1]. This yield is quantitatively comparable to that obtained with the longer-chain homolog 1-bromononan-2-one under identical reaction conditions (170–180°C for 1 hour), confirming that the heptyl chain length does not compromise reactivity in this critical transformation [2].
| Evidence Dimension | Isolated yield in Arbuzov reaction |
|---|---|
| Target Compound Data | 70–80% |
| Comparator Or Baseline | 1-Bromononan-2-one: 70–80% |
| Quantified Difference | No significant difference; both achieve the same yield range |
| Conditions | Reaction with triethylphosphite at 170–180°C for 1 hour |
Why This Matters
This demonstrates that 1-bromoheptan-2-one performs equivalently to its longer-chain analog in a pharmacologically relevant synthesis, ensuring that substitution will not degrade reaction efficiency.
- [1] Wu Yuanliu, Zhu Liya, Yang Guangzhong, et al. RESEARCHES ON PROSTANOIDS. Ⅰ. TOTAL SYNTHESIS OF DL-PROSTAGLANDIN F2α AND ITS ω-ETHYL ANALOG. Acta Pharmaceutica Sinica, 1981, 16(5): 349-355. View Source
- [2] Wu Yuanliu, Zhu Liya, Yang Guangzhong, et al. RESEARCHES ON PROSTANOIDS. Ⅰ. TOTAL SYNTHESIS OF DL-PROSTAGLANDIN F2α AND ITS ω-ETHYL ANALOG. Acta Pharmaceutica Sinica, 1981, 16(5): 349-355. View Source
